molecular formula C8H10O5 B044818 Argutone CAS No. 112242-42-9

Argutone

Cat. No. B044818
M. Wt: 186.16 g/mol
InChI Key: TWAONCHXNZRCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Argutone is a drug produced by Bracco Spa, formulated in solution for nasal drops and sold in 20 mL bottles . It is a combination of two substances: calf silver and ephedrine hydrochloride . Argutone has a dual activity: nasal decongestant due to the vasoconstrictive action of the ephedrine and antiseptic activity due to the presence of vitellinate silver . It is used in situations where there is nasal congestion of a different nature: flu and allergic .

Scientific Research Applications

  • Anti-inflammatory and Metabolic Disorder Treatment

    Actinidia arguta extract, related to Argutone, has been found to inhibit inflammasome activation. This suggests its potential use in treating inflammation and related metabolic disorders, including gout (Heo et al., 2018).

  • Antioxidant, Anti-inflammatory, and Hypoglycemic Properties

    The stem of Actinidia arguta exhibits antioxidant, anti-inflammatory, and hypoglycemic potential, positioning it as a candidate for anti-inflammatory drug development (Lee et al., 2014).

  • Nutraceutical Potential

    The leaves of Actinidia arguta contain anti-inflammatory compounds such as caffeic acid derivatives, making them potentially useful as nutraceuticals (Kim, Lee, & Auh, 2019).

  • Neuroprotection and Antiamnesic Effects

    A fraction from Actinidia arguta, EFAA, demonstrates antiamnesic effects and neuroprotection against oxidative stress, suggesting its use as a potential functional food substance (Ha et al., 2015).

  • Bacteriostatic and Sedative Activities

    Argutone, specifically from Incarvillea arguta, exhibits bacteriostatic and sedative activities (Yang et al., 1987).

  • Antifatigue Effects

    Actinidia arguta crude alkaloids (AACA) show antifatigue effects and enhance exercise performance in mice (Liu & Liu, 2016).

  • Antioxidant Activity

    Actinidia arguta folia extract has notable reducing and radical scavenging properties, with high radical-inhibiting activity comparable to quercetin (Pozdnyakov, Adzhiakhmetova, & Vdovenko-Martynova, 2022).

Safety And Hazards

Argutone drops are contraindicated in patients who show sensitivity to the active ingredient (ephedrine), to other sympathomimetic amines or to one of the excipients present in the formulation . It is not recommended for patients suffering from heart disease, severe arterial hypertension, glaucoma, prostatic hypertrophy, hyperthyroidism . Prolonged use of vasoconstrictor agents can alter the normal functionality of the nasal mucosa and paranasal sinuses, as well as making the drug habit-forming .

properties

IUPAC Name

2-(ethoxymethyl)-3,5-dihydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-2-12-4-6-8(11)7(10)5(9)3-13-6/h3,9,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAONCHXNZRCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C(=O)C(=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149966
Record name Argutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxymethyl)-3,5-dihydroxypyran-4-one

CAS RN

112242-42-9
Record name Argutone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112242429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argutone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MK Yang, YS Tang, LM Cai, JX Xie… - Yao xue xue bao …, 1987 - pubmed.ncbi.nlm.nih.gov
[The isolation and structure of argutone--a new bacteriostatic constituent of Incarvillea arguta] [The isolation and structure of argutone--a new bacteriostatic constituent of Incarvillea arguta] …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
YQ Chen, YH Shen, YQ Su, LY Kong… - Chemistry & …, 2009 - Wiley Online Library
A novel benzofuranone dimer, named incarviditone (1), along with known rengyolone (2), was isolated from Incarvillea delavayi Bureau et Franchet. The structure of the new compound …
Number of citations: 43 onlinelibrary.wiley.com
JY Alom - 2017 - search.proquest.com
… 14 Figure 3: Structure of argutone (4). … Argutone (4), a bacteriostatic compound was isolated from Incarvillea Arguta and is used to treat hepatitis and infectious diseases in Chinese …
Number of citations: 4 search.proquest.com
Y Luo, J Yi, B Li, G Zhang - Lipids, 2004 - Wiley Online Library
… A bacteriostatic compound, argutone, together with ursolic acid and hentriacontane, was isolated from I. arguta, which is used to treat hepatitis and infectious diseases (18,19). …
Number of citations: 39 aocs.onlinelibrary.wiley.com
W Chen, YM Shen, JC Xu - 2003 - researchgate.net
… can inhibit influenza virus1, and that argutone isolated form I. arguta had bacteriostatic and sedative activities3. Previous reports showed the isolation of monoterpene alkaloids …
Number of citations: 5 www.researchgate.net
ZT Wang, TB Ng, GJ Xu - General Pharmacology: The Vascular System, 1995 - Elsevier
1. Progress made in pharmacognostic research by Chinese investigators in the last decade is summarized herein. 2. 2. This review covers studies on herbal properties, resources, …
Number of citations: 14 www.sciencedirect.com
W Chen, Y Shen, J Xu - Planta medica, 2003 - thieme-connect.com
An unusual monoterpene glycoside named dissectol A (1) was isolated from the EtOH extract of Incarvillea dissectifoliola, and its structure was determined by 1D and 2D NMR data. The …
Number of citations: 18 www.thieme-connect.com
Q Zheng - Molecular Structure: Chemical Reactivity …, 1988 - Oxford University Press, USA
Number of citations: 0
S Egi-Ergeneli - 1985 - search.proquest.com
… Ancak Ecevit HUkUmeti, anayasasl uyarlncB devletlerin ig ižlerine kar~žma olana~l ol~ayan BM argUtOne baylesine klsa bir VBdede gUvenemezdi . …
Number of citations: 0 search.proquest.com

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